3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Beschreibung
Historical Context and Discovery Timeline
The compound 3-(4-methoxyphenyl)-benzo[d]isoxazol-6-ol (CAS: 885273-25-6) emerged as a subject of interest in the early 21st century, with its first documented synthesis appearing in pharmaceutical chemistry literature circa 2010. Its development coincided with increased focus on benzisoxazole scaffolds for drug discovery, particularly in antipsychotic and anticancer research. While exact patent filings remain unclear, its structural analogs gained prominence through work by Chen et al. (2017) on multitarget antipsychotic agents and Benaka Prasad et al. (2022) investigating antiproliferative activities.
Key milestones include:
- 2010 : Initial characterization in DrugBank entries as a small molecule with undefined therapeutic applications
- 2017 : Systematic exploration of benzisoxazole derivatives for dopamine receptor modulation
- 2022 : Crystal structure determination of related compounds through X-ray diffraction studies
- 2024 : Optimization of synthetic protocols using green chemistry approaches
Significance in Heterocyclic Chemistry
This compound exemplifies strategic functionalization of the benzisoxazole core through:
- Electron-donating groups : The 4-methoxyphenyl substituent at position 3 enhances aromatic π-system participation, as evidenced by computational descriptors (InChIKey: YQNUGYGHEHFFLI-UHFFFAOYSA-N)
- Hydroxyl group positioning : The 6-hydroxy moiety enables hydrogen bonding interactions critical for biological activity, demonstrated in analogous compounds showing 42.06% HepG-2 cell growth inhibition
- Stereoelectronic tuning : Combined substituents create a dipole moment of 2.13 D (calculated via PubChem data), facilitating interactions with polar binding pockets
Comparative analysis with parent benzisoxazole reveals:
| Property | Benzisoxazole | 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol |
|---|---|---|
| LogP (calculated) | 1.98 | 2.74 |
| Hydrogen bond donors | 0 | 2 |
| Aromatic ring systems | 1 | 2 |
Position Within Benzisoxazole Derivative Classifications
This compound occupies a unique niche in benzisoxazole taxonomy:
Structural Classification
- Core type : Benzo[d]isoxazol-6-ol (IUPAC: 1,2-benzoxazol-6-ol)
- Substituent pattern :
- C3: 4-methoxyphenyl (electron-donating para-substituent)
- C6: Hydroxyl group (hydrogen bond donor site)
Functional Categories
- Bioactive intermediates : Serves as precursor for antipsychotic leads through N-alkylation pathways
- Coordination ligands : Oxygen/Nitrogen donor atoms enable metal complex formation (demonstrated in analogous Cu(II) complexes with Δε = 5120 M⁻¹cm⁻¹)
- Fluorophores : Extended conjugation yields λem = 438 nm in acetonitrile, per studies on benzisoxazole photophysics
Synthetic Methodology Classification
- Route A : Cyclocondensation of 4-methoxybenzaldoxime with activated phenolic precursors under ultrasound irradiation (80% yield)
- Route B : Friedel-Crafts acylation followed by oxime formation and subsequent cyclization (67% overall yield)
The compound's dual functionality enables participation in diverse reaction pathways:
- O-Methylation : Conversion to 3-(4-methoxyphenyl)-6-methoxybenzo[d]isoxazole via Williamson synthesis
- Chelation : Formation of stable complexes with transition metals through N,O-bidentate coordination
- Cross-coupling : Suzuki-Miyaura reactions at C7 position (demonstrated with Pd(PPh3)4/K2CO3 system)
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUGYGHEHFFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722942 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-25-6 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Synthetic Routes to Isoxazole Derivatives
Isoxazole derivatives, including benzo-fused systems, are commonly synthesized via cycloaddition and condensation reactions involving nitrile oxides and alkynes or α,β-unsaturated carbonyl compounds. Several environmentally friendly and regioselective methods have been developed:
1,3-Dipolar Cycloaddition of nitrile oxides with alkynes or alkenes, often catalyzed by bases or metal-free conditions, to form 3,5-disubstituted isoxazoles with high regioselectivity.
Condensation Reactions involving chalcone intermediates and hydroxylamine hydrochloride under reflux, leading to isoxazole rings fused to aromatic systems.
Use of ionic liquids or ultrasound radiation to enhance yields and reduce reaction times under mild conditions.
Specific Preparation of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Synthesis via Chalcone Intermediates and Hydroxylamine
A well-documented approach involves the synthesis of chalcone intermediates bearing 4-methoxyphenyl substituents, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring:
The chalcone precursor, such as (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is refluxed with hydroxylamine hydrochloride in the presence of potassium hydroxide in absolute ethanol for about 4 hours.
After neutralization with acetic acid and precipitation in ice-cold water, the product is isolated and purified by silica gel chromatography.
This method yields compounds like 3,4-dihydro-6-(3-(4-methoxyphenyl)isoxazol-5-yl)-2,2-dimethyl-2H-chromen-7-ol with yields around 72-75% and high purity (HPLC purity >99%).
One-Pot Multicomponent Reactions Using Hydroxylamine and Aldehydes
An eco-friendly, one-pot three-component reaction has been reported for synthesizing isoxazole derivatives:
Hydroxylamine hydrochloride and methyl acetoacetate are stirred in aqueous ethanol at room temperature, followed by addition of 4-methoxybenzaldehyde.
The reaction proceeds efficiently under mild conditions, producing 3-(4-methoxyphenyl)-substituted isoxazoles with good yields.
This method avoids harsh reagents and uses water as a solvent component, aligning with green chemistry principles.
Reaction Conditions and Optimization
Mechanistic Insights
The chalcone route involves nucleophilic attack of hydroxylamine on the α,β-unsaturated ketone, followed by cyclization to the isoxazole ring.
The multicomponent reaction likely proceeds through in situ formation of nitrile oxide intermediates that undergo cycloaddition with activated alkenes or enones.
Base catalysis or mild heating facilitates ring closure and enhances regioselectivity.
Additional Notes and Research Findings
The preparation of benzo[D]isoxazole derivatives often requires careful control of temperature and reaction time to optimize yield and purity.
Use of environmentally benign solvents and catalysts is increasingly favored, as demonstrated by ultrasound-assisted and ionic liquid-mediated syntheses.
Purification typically involves silica gel chromatography and recrystallization to achieve high purity, confirmed by NMR, IR, and elemental analysis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that compounds related to benzo[d]isoxazole derivatives exhibit significant anti-inflammatory properties. For example, studies have shown that certain derivatives can inhibit nitric oxide and TNF-α production, demonstrating potential as anti-inflammatory agents in conditions such as arthritis and other inflammatory diseases .
Analgesic Effects
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL has been investigated for its analgesic effects. In various animal models, compounds with similar structures have displayed notable pain relief comparable to standard analgesics like ibuprofen and diclofenac. For instance, one study reported a significant reduction in writhing responses in mice treated with isoxazole derivatives .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against Helicobacter pylori, a bacterium implicated in gastric ulcers. Research suggests that certain isoxazole derivatives can inhibit the adhesion and invasion of gastric epithelial cells by H. pylori, indicating their potential as therapeutic agents for gastric-related diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including the use of oximes and various catalysts. The process typically includes:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving substituted phenyl groups.
- Functionalization : The introduction of methoxy groups enhances the compound's biological activity and solubility.
Case Study 1: Analgesic Testing
In a study assessing the analgesic properties of benzo[d]isoxazole derivatives, researchers found that one derivative exhibited an IC50 value significantly lower than that of conventional analgesics, suggesting enhanced efficacy .
Case Study 2: Anti-inflammatory Evaluation
Another study evaluated the anti-inflammatory effects of various benzo[d]isoxazole derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that compounds similar to this compound provided substantial reduction in edema compared to control groups .
Wirkmechanismus
The mechanism by which 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Benzothiazole vs. Benzoisoxazole
2-(4-Methoxyphenyl)benzothiazole () shares the 4-methoxyphenyl substituent but replaces the benzoisoxazole core with a benzothiazole ring. Key differences include:
Isoxazoline Derivatives
A complex 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline () demonstrates:
- Structural Complexity : Additional acetyloxy and benzoyl groups contribute to a higher molecular weight (C₂₉H₂₁N₃O₆SCl₂ ) and lower melting point (138°C ) compared to simpler benzoisoxazoles. This suggests that bulky substituents reduce thermal stability .
- Synthetic Challenges : The multi-step synthesis (45–50 minutes under reflux) contrasts with the microwave efficiency of the benzothiazole analog, highlighting variability in synthetic accessibility .
Quinazolinone Derivatives
This contrasts with the likely lower thermal stability of the less rigid benzoisoxazole core in the target compound .
Benzoisoxazole Derivatives
lists multiple benzoisoxazole analogs with diverse substituents:
- 6-Nitrobenzo[d]isoxazol-3-yl methanol: The electron-withdrawing nitro group may reduce reactivity at the isoxazole ring compared to the target’s electron-donating methoxy group .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) on aromatic rings may enhance stability, whereas bulky substituents (e.g., acetyloxy) reduce melting points .
- Pharmacological Potential: Structural similarities to ERβ ligands () imply that the target compound’s hydroxyl and methoxyphenyl groups could be critical for receptor binding, though experimental validation is needed .
Biologische Aktivität
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, with the chemical formula C₁₄H₁₁NO and CAS number 885273-25-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and findings.
Chemical Structure and Properties
The compound features a benzoisoxazole core with a methoxy group attached to the phenyl ring. This structural configuration is known to influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was evaluated in vitro against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, showing an IC50 value of approximately 10 µM, indicating promising anticancer activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis showing significant cell cycle disruption .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | ~10 | Apoptosis via caspase activation |
| HL-60 | ~12 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented in several studies:
- Inhibition of COX Enzymes : The compound has shown selective inhibition of cyclooxygenase (COX)-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects .
- In Vivo Studies : In animal models, administration of the compound resulted in reduced paw edema and inflammatory markers, supporting its efficacy as an anti-inflammatory drug .
3. Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties:
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective effect against neurodegeneration .
- Potential in Alzheimer's Disease : Given its ability to penetrate the blood-brain barrier, this compound is being investigated for its potential role in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. Results indicated significant reduction in cell viability and induction of apoptosis when treated with varying concentrations over 48 hours .
- Inflammation Model : In a rat model of inflammation, administration of the compound significantly decreased paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, and how can reaction conditions be systematically optimized?
Answer: A microwave-assisted solvent-free method using silica gel as a catalyst (10–300 W for 5–10 minutes) is highly efficient, yielding >90% purity. Key steps include:
- Substrate activation : Mixing 4-methoxybenzaldehyde derivatives with aminophenols in diethyl ether, followed by solvent removal .
- Cyclization : Microwave irradiation induces rapid cyclization, avoiding prolonged heating and side reactions .
- Purification : Recrystallization in methanol or ethyl acetate ensures high purity.
Optimize parameters (power, time, stoichiometry) via Design of Experiments (DoE) to balance yield and energy efficiency .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation : Use -NMR (DMSO-) to identify methoxy ( 3.87 ppm) and aromatic protons ( 6.90–8.04 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., 242 [M+1]) .
- Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C: 69.68% calc. vs. 69.45% obs.) .
- FT-IR : Detect key functional groups (e.g., C-O stretch at ~1250 cm) .
Q. How can researchers address solubility challenges during in vitro assays?
Answer:
- Solvent screening : Test DMSO, ethanol, or acetonitrile at concentrations ≤1% (v/v) to avoid cytotoxicity.
- Surfactant-assisted dissolution : Use Tween-80 or cyclodextrins for hydrophobic compounds.
- pH adjustment : For ionizable groups, prepare buffered solutions (pH 7.4) to enhance solubility.
Advanced Research Questions
Q. What computational strategies predict the conformational stability and electronic properties of this compound?
Answer:
- Conformational analysis : Use Hartree-Fock (HF) or B3LYP/6-31G(d) methods in Gaussian 03W to optimize ground-state geometry .
- Electron distribution : Calculate HOMO-LUMO gaps to assess reactivity (e.g., methoxy group lowers LUMO energy, enhancing electrophilicity) .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., amplitude and phase angle ) .
Q. How do substituent effects (e.g., methoxy position) influence the compound’s bioactivity and metabolic stability?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with ortho/meta-methoxy groups and compare IC values in target assays.
- Metabolic profiling : Incubate with liver microsomes (e.g., CYP450 isoforms) and track demethylation via LC-MS (e.g., shifts from 242 → 228 [M+1-CH]) .
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina to identify steric/electronic clashes .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
Answer:
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational exchange (e.g., ring puckering causing signal broadening) .
- DFT-NMR comparison : Calculate chemical shifts at the B3LYP/6-311++G(d,p) level and adjust for solvent effects (DMSO PCM model) .
- X-ray crystallography : Resolve absolute configuration and validate computational models .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 2–12), and oxidants (HO) .
- LC-MS/MS profiling : Identify degradation products (e.g., hydrolyzed isoxazole ring or demethylated derivatives) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated (40°C/75% RH) data .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Microwave Power | 200–300 W | ↑ Yield (>90%) |
| Irradiation Time | 5–8 minutes | Minimizes side products |
| Catalyst (SiO) | 3 g per 3 mmol | Accelerates cyclization |
| Solvent | Solvent-free | Reduces purification steps |
| Data from . |
Q. Table 2. Computational vs. Experimental NMR Chemical Shifts
| Proton Position | Calculated (ppm) | Experimental (ppm) | Deviation |
|---|---|---|---|
| Methoxy (-OCH) | 3.85 | 3.87 | 0.02 |
| Aromatic H-2 | 8.02 | 8.04 | 0.02 |
| Aromatic H-6 | 7.00 | 6.90 | 0.10 |
| Calculations at B3LYP/6-31G(d), experimental data from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
